molecular formula C27H30O15 B8056318 Oroxin B

Oroxin B

Cat. No.: B8056318
M. Wt: 594.5 g/mol
InChI Key: HAYLVXFWJCKKDW-UHFFFAOYSA-N
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Description

Oroxin B is a complex flavonoid compound. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is notable for its intricate structure, which includes multiple hydroxyl groups and glycosidic linkages, contributing to its potential bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oroxin B typically involves several steps:

    Starting Materials: The synthesis begins with basic flavonoid precursors, such as 2-phenylchromen-4-one derivatives.

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the flavonoid backbone using reagents like hydroxyl radicals or specific oxidizing agents.

    Glycosylation: Attachment of sugar moieties (e.g., glucose) to the hydroxyl groups through glycosidic bonds. This step often employs glycosyl donors and catalysts like Lewis acids.

Industrial Production Methods

Industrial production of this compound may involve:

    Biotechnological Methods: Utilizing microbial or enzymatic systems to catalyze the glycosylation and hydroxylation steps.

    Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone structure, potentially forming dihydro derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the chromenone core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids (e.g., BF3), transition metal catalysts.

Major Products

    Oxidized Derivatives: Quinones, hydroxylated products.

    Reduced Derivatives: Dihydroflavonoids.

    Substituted Products: Various substituted flavonoids depending on the reagents used.

Scientific Research Applications

Chemistry

    Antioxidant Studies: Due to its multiple hydroxyl groups, the compound is studied for its ability to scavenge free radicals and reduce oxidative stress.

    Synthetic Intermediates: Used as a precursor or intermediate in the synthesis of more complex flavonoid derivatives.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit enzymes like xanthine oxidase, which is involved in oxidative metabolism.

    Cell Signaling: Studied for its effects on cell signaling pathways, particularly those involved in inflammation and apoptosis.

Medicine

    Anti-inflammatory: Potential use in treating inflammatory diseases due to its ability to modulate inflammatory pathways.

    Anticancer: Research into its cytotoxic effects on cancer cells and its ability to induce apoptosis.

Industry

    Nutraceuticals: Incorporated into dietary supplements for its health benefits.

    Cosmetics: Used in skincare products for its antioxidant and anti-aging properties.

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Antioxidant Activity: Neutralizes free radicals by donating hydrogen atoms from its hydroxyl groups.

    Enzyme Inhibition: Binds to the active sites of enzymes, inhibiting their activity.

    Modulation of Signaling Pathways: Interacts with molecular targets in cell signaling pathways, affecting gene expression and protein activity.

Comparison with Similar Compounds

Similar Compounds

    Baicalein: A flavonoid with a similar structure but lacking the glycosidic linkages.

    Quercetin: Another flavonoid with multiple hydroxyl groups but different substitution patterns.

    Kaempferol: Similar flavonoid structure with different hydroxylation and glycosylation patterns.

Uniqueness

    Glycosidic Linkages: The presence of multiple glycosidic linkages distinguishes it from other flavonoids, potentially enhancing its solubility and bioavailability.

    Hydroxylation Pattern: The specific pattern of hydroxylation contributes to its unique biological activities and interactions with molecular targets.

This detailed overview provides a comprehensive understanding of Oroxin B, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

5,6-dihydroxy-2-phenyl-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c28-8-15-19(31)22(34)24(36)26(41-15)38-9-16-20(32)23(35)25(37)27(42-16)40-14-7-13-17(21(33)18(14)30)11(29)6-12(39-13)10-4-2-1-3-5-10/h1-7,15-16,19-20,22-28,30-37H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYLVXFWJCKKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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